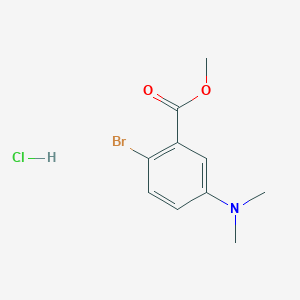![molecular formula C26H30ClN3O5S2 B2640425 ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217055-76-9](/img/structure/B2640425.png)
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfamoyl group, an amide group, and a carboxylate ester group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfamoyl group could also undergo various reactions, such as hydrolysis or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the sulfamoyl and amide groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, highlighting the versatility of ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives in synthesizing complex heterocyclic structures. These compounds serve as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems, indicating their utility in expanding the chemical space for drug discovery and materials science (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Crystal Structure Analysis
The crystal structure of closely related compounds has been determined through single-crystal X-ray diffraction, providing insight into the molecular conformation, intermolecular interactions, and the stabilization mechanisms within the crystal lattice. Such analysis is essential for understanding the physical properties of these compounds and their potential interactions in biological systems or material contexts (Chen, Hong, Liu, & Ming-guo, 2012).
Mechanistic Insight into Chemical Reactions
Research into the reactivity of similar compounds has led to the development of novel synthetic pathways, including phosphine-catalyzed [4 + 2] annulations, which result in highly functionalized tetrahydropyridines. These findings offer valuable mechanistic insights that could facilitate the design of more efficient synthetic routes for pharmaceuticals and other organic molecules (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Development of Anticholinesterases
Certain derivatives have been identified as new anticholinesterases, demonstrating the potential therapeutic applications of these compounds in treating diseases associated with the cholinergic system, such as Alzheimer's disease. This application underscores the importance of heterocyclic chemistry in discovering new therapeutic agents (M. Pietsch, M. Nieger, & M. Gütschow, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3;/h5-13H,4,14-17H2,1-3H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYPFMRBZHEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)



![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2640363.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
